Cas no 33757-60-7 (4-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide)
4-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- AKOS001394432
- J3.663.035C
- 33757-60-7
- CHEMBL3392552
- N-(8-Quinolyl)-4-methoxybenzenesulfonamide
- NCGC00161716-01
- SCHEMBL7193613
- 4-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide
- 4-methoxy-N-(8-quinolyl)benzenesulfonamide
- OPFFFQUOJSIVMK-UHFFFAOYSA-N
- EN300-26866951
- 4-Methoxy-N-quinolin-8-yl-benzenesulfonamide
- CU-00000000140-1
- Z115639126
- BDBM50277834
- Benzenesulfonamide, 4-methoxy-N-8-quinolinyl-
-
- Inchi: 1S/C16H14N2O3S/c1-21-13-7-9-14(10-8-13)22(19,20)18-15-6-2-4-12-5-3-11-17-16(12)15/h2-11,18H,1H3
- InChI Key: OPFFFQUOJSIVMK-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)OC)(NC1=CC=CC2=CC=CN=C12)(=O)=O
Computed Properties
- Exact Mass: 314.07251349g/mol
- Monoisotopic Mass: 314.07251349g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 455
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 76.7Ų
Experimental Properties
- Density: 1.367±0.06 g/cm3(Predicted)
- Boiling Point: 514.5±56.0 °C(Predicted)
- pka: 7.46±0.30(Predicted)
4-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Enamine | EN300-26866951-0.1g |
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| Enamine | EN300-26866951-0.5g |
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| Enamine | EN300-26866951-1g |
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33757-60-7 | 90% | 1g |
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| Enamine | EN300-26866951-2.5g |
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| Enamine | EN300-26866951-5g |
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33757-60-7 | 90% | 5g |
$1199.0 | 2023-11-13 | |
| Enamine | EN300-26866951-10g |
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| Enamine | EN300-26866951-0.05g |
4-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide |
33757-60-7 | 95.0% | 0.05g |
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| 1PlusChem | 1P0297F8-50mg |
4-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide |
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| Enamine | EN300-26866951-1.0g |
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4-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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2. Estimation of hydrogen sulfide from crude petroleum: a unique invention using a simple chemosensor†Shampa Kundu,Prithidipa Sahoo New J. Chem., 2019,43, 12369-12374
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on 4-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide
Recent Advances in the Study of 4-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide (CAS: 33757-60-7)
4-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide (CAS: 33757-60-7) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This sulfonamide derivative, characterized by its quinoline and methoxybenzene moieties, has shown promising potential in various therapeutic applications, particularly in oncology and infectious diseases. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its clinical applicability.
One of the key findings from recent research is the compound's ability to inhibit specific protein-protein interactions (PPIs) involved in cancer cell proliferation. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 4-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide effectively targets the interaction between MDM2 and p53, leading to the reactivation of p53-mediated apoptosis in cancer cells. The study utilized X-ray crystallography to reveal the precise binding mode of the compound within the MDM2 binding pocket, providing a structural basis for further optimization.
In addition to its anticancer properties, recent investigations have highlighted the compound's potential as an antimicrobial agent. A 2024 preprint in BioRxiv reported that 4-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide exhibits potent activity against drug-resistant strains of Mycobacterium tuberculosis. The compound was found to interfere with the bacterial electron transport chain, leading to a bactericidal effect. This discovery opens new avenues for the development of novel tuberculosis therapeutics, especially in the context of increasing antibiotic resistance.
Pharmacokinetic studies have also made significant progress in understanding the compound's in vivo behavior. A recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling study published in European Journal of Pharmaceutical Sciences (2024) revealed that 4-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide demonstrates favorable oral bioavailability and tissue distribution in rodent models. However, the study also identified potential metabolic liabilities, particularly concerning CYP3A4-mediated oxidation, which will need to be addressed in future structural modifications.
The synthetic routes to 4-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide have been optimized in recent years, with several research groups reporting improved yields and purity. A 2023 paper in Organic Process Research & Development described a scalable, one-pot synthesis method that reduces the number of purification steps while maintaining high enantiomeric purity. This advancement is particularly important for potential large-scale production should the compound progress to clinical trials.
Looking forward, the research community anticipates several key developments related to this compound. First, structure-activity relationship (SAR) studies are expected to yield more potent analogs with improved selectivity profiles. Second, combination therapy approaches, particularly in oncology applications, are being actively explored. Finally, the establishment of robust biomarkers for patient stratification will be crucial for the compound's successful translation into clinical practice. As research on 4-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide continues to advance, it holds significant promise as a potential therapeutic agent addressing unmet medical needs in multiple disease areas.
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